molecular formula C12H11ClN2O B1421413 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole CAS No. 1021436-43-0

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole

Cat. No.: B1421413
CAS No.: 1021436-43-0
M. Wt: 234.68 g/mol
InChI Key: BHIOSKAQIABOQN-UHFFFAOYSA-N
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Description

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is a chemical compound of significant interest in medicinal chemistry and anticancer research. It features the versatile 1,2,4-oxadiazole heterocycle, a well-known pharmacophore recognized for its broad biological activities . This scaffold is considered a bio-isostere for amides and esters, which can enhance pharmacokinetic properties by influencing the molecule's lipophilicity and its ability to engage in hydrogen bonding with biological targets . The chloromethyl group at the 5-position of the oxadiazole ring is a key functional handle, enabling further structural diversification through nucleophilic substitution reactions. This makes the compound a valuable synthetic intermediate for creating molecular hybrids and conjugates with other pharmacophores, a strategy often employed to develop novel therapeutic agents with enhanced efficacy or multi-target mechanisms of action . Researchers are particularly interested in 1,2,4-oxadiazole derivatives for their potential to inhibit specific cancer biological targets. These compounds have demonstrated mechanisms of action that include the inhibition of enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, all of which are crucial for cancer cell proliferation and survival . As such, this compound is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(chloromethyl)-3-(1-phenylcyclopropyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-8-10-14-11(15-16-10)12(6-7-12)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIOSKAQIABOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves the formation of the oxadiazole ring through the cyclization of chloromethyl ketones with amidoximes under acidic conditions. The process is versatile, allowing for the incorporation of various substituents, including phenyl-cyclopropyl groups.

Reaction Scheme

  • Starting materials: Chloromethyl ketones and amidoximes
  • Reagents: Acid catalysts (hydrochloric acid or sulfuric acid), solvents such as ethanol or acetonitrile
  • Conditions: Reflux, typically at 80-120°C

Procedure

  • Preparation of Chloromethyl Ketone : Synthesized via chlorination of corresponding methyl ketones.
  • Cyclization Reaction :
    • Dissolve the chloromethyl ketone in ethanol or acetonitrile.
    • Add amidoxime derivative (bearing the phenyl-cyclopropyl group).
    • Introduce acid catalyst (HCl or H2SO4).
    • Reflux the mixture for 4-6 hours to promote cyclization.
  • Workup :
    • Cool the reaction mixture.
    • Extract with organic solvents.
    • Purify via recrystallization or chromatography.

Key Data

Reagents Solvent Catalyst Temperature Time Yield
Chloromethyl ketone + Amidoxime Ethanol/Acetonitrile HCl or H2SO4 80-120°C 4-6 hours 70-85%

Research Findings

  • The method yields the target oxadiazole with high purity.
  • The phenyl-cyclopropyl group attached to the amidoxime enhances stability and biological activity.

Cyclization of Aryl Hydrazides with Chloroacetyl Chloride

Overview

This route involves the formation of 2-aryl-5-(chloromethyl)-1,3,4-oxadiazoles, which are then transformed into the desired compound through further functionalization.

Reaction Scheme

  • Starting materials: Aryl hydrazides
  • Reagents: Chloroacetyl chloride, triethylamine, triphenylphosphine, carbon tetrachloride
  • Conditions: Reflux, in dichloromethane (DCM)

Procedure

Reaction Conditions & Data

Reagents Solvent Temperature Time Yield Melting Point
Hydrazide + Chloroacetyl chloride DCM Room temp to reflux 12 hours 82-86% 80-110°C

Notes

  • This method allows for substitution at the phenyl ring, enabling the introduction of the phenyl-cyclopropyl group via subsequent steps.

Post-Cyclization Functionalization for Phenyl-Cyclopropyl Incorporation

Overview

The phenyl-cyclopropyl moiety is typically introduced through nucleophilic substitution or cyclopropylation reactions on intermediates derived from the above routes.

Method

  • Use of cyclopropyl derivatives with nucleophilic groups.
  • Reaction with chloromethyl oxadiazoles under basic conditions facilitates attachment.

Reaction Conditions

  • Reagents: Cyclopropyl-containing nucleophiles
  • Solvent: DMSO or acetonitrile
  • Temperature: 25-60°C
  • Time: 12-24 hours

Research Insights

  • This step enhances the biological activity and stability of the final compound.
  • The phenyl-cyclopropyl group stabilizes the oxadiazole core and modulates its reactivity.

Industrial Scale Synthesis Considerations

Optimizations

  • Use of continuous flow reactors for better control and higher yields.
  • Purification via recrystallization or chromatography tailored for large batches.
  • Reaction parameters such as temperature, solvent, and catalysts are optimized for scale-up.

Data Table: Industrial Synthesis Parameters

Step Reagents Solvent Catalyst Temperature Yield Notes
Cyclization Chloromethyl ketone + Amidoxime Ethanol or acetonitrile Acid (HCl or H2SO4) 80-120°C 75-90% Continuous flow possible
Functionalization Cyclopropyl derivatives DMSO Base (NaOH) 25-60°C >80% Purification via recrystallization

Summary of Key Findings

  • The primary synthetic route involves cyclization of chloromethyl ketones with amidoximes under acidic reflux conditions.
  • Alternative routes include cyclization of aryl hydrazides with chloroacetyl chloride, followed by functionalization to incorporate the phenyl-cyclopropyl group.
  • Industrial synthesis emphasizes continuous flow techniques and optimized purification to ensure high yields and purity.
  • The choice of reagents, solvents, and reaction conditions critically influences the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the cyclopropyl group enhances the biological activity by improving the lipophilicity and metabolic stability of the compound .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of oxadiazole derivatives. Compounds like this compound have been investigated for their ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block for Drug Development
The unique structure of this compound makes it a valuable building block in organic synthesis. Its reactivity allows for the formation of various derivatives that can be tailored for specific pharmacological activities. The compound serves as a precursor for synthesizing more complex molecules used in drug discovery .

Synthesis Techniques
Several synthetic routes have been developed to create this compound efficiently. For example, the reaction of cyclopropyl amines with chloromethyl oxadiazoles has been documented as a viable method to produce this compound with high yields and purity. Such methods are crucial for scaling up production for pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in the development of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance the material's resistance to heat and chemical degradation, making it suitable for advanced engineering applications .

Mechanism of Action

The mechanism of action of 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and solubility properties:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Features
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole 1-Phenyl-cyclopropyl Chloromethyl Not reported Cyclopropyl enhances steric bulk; chloromethyl enables nucleophilic substitution
5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole 4-Methylphenyl Chloromethyl Not reported Methylphenyl increases lipophilicity; chloromethyl retains reactivity
3-tert-Butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole tert-Butyl 4-Nitrophenyl Not reported Nitro group enhances electron-withdrawing effects; tert-butyl adds steric hindrance
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate Cyclopropyl Azetidinyl-benzyl 397.8 Azetidine and benzyl groups introduce polar functionality; oxalate salt improves solubility

Key Observations :

  • Chloromethyl vs. Nitrophenyl : The chloromethyl group (electron-withdrawing) contrasts with nitrophenyl, which may enhance π-π stacking interactions but reduce solubility .
  • Cyclopropyl vs.

Crystallographic and Structural Insights

Crystal structures of related oxadiazoles (e.g., 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole) reveal planar oxadiazole rings with substituents influencing packing motifs. The chloromethyl group in 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole likely induces dipole-dipole interactions, affecting crystallinity .

Biological Activity

5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H11_{11}ClN2_2O
Molecular Weight: 234.68 g/mol
CAS Number: 46941809
InChI Key: InChI=1S/C12H11ClN2O/c13-11(10-6-9-3-1-2-4-9)8-7-12(14-15-16)17-5/h1-4,6-8H,5,10H2

The compound features a chloromethyl group and a cyclopropyl ring attached to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds similar to this compound have demonstrated significant activity against various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)0.67Apoptosis Induction
Compound BHCT116 (Colon Cancer)0.80EGFR Inhibition
Compound CPC3 (Prostate Cancer)0.87Cell Cycle Arrest

These findings suggest that derivatives of oxadiazoles can be optimized for enhanced anticancer activity through structural modifications.

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The activity often correlates with the presence of electron-withdrawing groups like chlorine.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a chloromethyl group exhibited superior antibacterial activity compared to their non-chlorinated counterparts.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many oxadiazoles act as enzyme inhibitors, targeting pathways essential for cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Interference with DNA Replication: Certain oxadiazoles can bind to DNA or interfere with its replication process, resulting in cell death.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole?

The synthesis typically involves cyclization reactions of amidoxime intermediates with activated carboxylic acid derivatives. For example, refluxing amidoximes with chloroacetyl chloride in tetrahydrofuran (THF) for 8–12 hours under anhydrous conditions yields chloromethyl-substituted oxadiazoles. Purification via silica gel chromatography (e.g., petroleum ether/ethyl acetate 4:1) is critical to isolate the product with >60% yield . Key steps include:

  • Precursor preparation : Formation of amidoxime from nitrile precursors.
  • Cyclization : Reaction with chloroacetyl chloride at reflux.
  • Purification : Column chromatography to remove unreacted reagents.

Q. Which characterization techniques are essential for structural confirmation?

A combination of spectroscopic and analytical methods is required:

  • IR spectroscopy : To confirm functional groups (e.g., C-Cl stretch at ~650 cm⁻¹).
  • NMR (¹H/¹³C) : For verifying substituent positions and cyclopropane integration.
  • Mass spectrometry : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • Elemental analysis : To validate purity (>95%) and stoichiometry .

Q. How should the compound be stored to ensure stability during experiments?

The chloromethyl group is hydrolytically sensitive. Store the compound at 2–8°C in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or light, as this may lead to decomposition or undesired side reactions (e.g., hydrolysis to hydroxymethyl derivatives) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Wavefunction analysis tools like Multiwfn enable the calculation of electrostatic potential (ESP), electron localization function (ELF), and Fukui indices. These metrics identify nucleophilic/electrophilic sites on the oxadiazole ring and chloromethyl group. For example:

  • ESP maps : Highlight electron-deficient regions (e.g., oxadiazole ring) for nucleophilic attack.
  • Fukui indices : Predict reactivity of the chloromethyl group in substitution reactions .

Q. What strategies enable functionalization of the chloromethyl group for derivatization?

The chloromethyl group undergoes nucleophilic substitution (SN₂) with reagents like KCN, amines, or thiols. For example:

  • Cyanation : React with KCN in DMF at 60°C to replace Cl with CN, forming nitrile derivatives.
  • Amination : Use primary/secondary amines in THF to generate aminomethyl analogs.
  • Thioether formation : Treat with thiols under basic conditions .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Modifications to the phenyl-cyclopropyl moiety and oxadiazole substituents significantly impact bioactivity. For instance:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring enhance antifungal activity.
  • Bulkier substituents (e.g., isopropyl, cyclohexyl) improve pesticidal efficacy by increasing lipophilicity.
  • Bis-oxadiazole derivatives (e.g., 5,5'-bis(4-chlorophenyl)-3,3'-bi-oxadiazole) show enhanced thermal stability and ligand-protein interactions .

Q. What experimental protocols are used to evaluate biological activity in vitro?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Antifungal assays : Mycelial growth inhibition on C. albicans or A. fumigatus.
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole
Reactant of Route 2
5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.